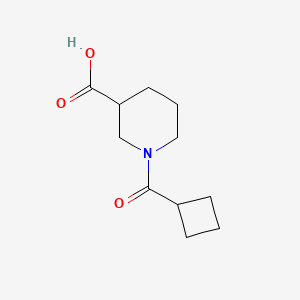

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid

説明

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is a synthetic derivative of nipecotic acid (3-piperidinecarboxylic acid), a well-studied scaffold in medicinal chemistry. This compound features a cyclobutylcarbonyl group attached to the nitrogen of the piperidine ring, which modulates its physicochemical properties and biological activity.

特性

IUPAC Name |

1-(cyclobutanecarbonyl)piperidine-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO3/c13-10(8-3-1-4-8)12-6-2-5-9(7-12)11(14)15/h8-9H,1-7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFWRSHGZIGKYAP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C(=O)N2CCCC(C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00588171 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

926214-73-5 | |

| Record name | 1-(Cyclobutanecarbonyl)piperidine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00588171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

科学的研究の応用

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

作用機序

The mechanism of action of 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a cascade of biochemical events. The cyclobutylcarbonyl group and the piperidine ring play crucial roles in its binding affinity and specificity. The exact pathways and molecular targets are subjects of ongoing research.

類似化合物との比較

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of 3-piperidinecarboxylic acid derivatives, emphasizing substituent variations and their pharmacological implications:

Structural and Functional Insights

- Tiagabine vs. 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid: Tiagabine’s 4,4-bis(3-methyl-2-thienyl)-3-butenyl substituent enhances lipophilicity and brain penetration, critical for its anticonvulsant efficacy . Cyclobutyl’s rigid, strained ring could also affect metabolic stability .

SKF-89976A vs. 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid :

SKF-89976A’s 4,4-diphenyl-3-butenyl group confers high GAT1 selectivity and oral activity . The cyclobutylcarbonyl substituent lacks aromaticity, which may reduce off-target interactions but also diminish transporter affinity.Impact of Substituent Lipophilicity :

Lipophilic substituents (e.g., diphenyl or thienyl groups) improve blood-brain barrier penetration, a key factor in CNS drug design . The cyclobutylcarbonyl group’s moderate lipophilicity (clogP ≈ 1.5, estimated) may balance brain uptake and solubility.

Pharmacological and Mechanistic Comparisons

- GAT1 Inhibition: Tiagabine and SKF-89976A inhibit GABA reuptake via GAT1, increasing synaptic GABA levels . However, the absence of extended hydrophobic chains (as in tiagabine) may limit potency .

Research Findings and Data

Key SAR (Structure-Activity Relationship) Trends

- Substituent Size and Flexibility :

Bulky, rigid substituents (e.g., tiagabine’s diaryl chain) enhance GAT1 binding by occupying hydrophobic pockets. Smaller groups (e.g., acetyl) reduce activity . - Stereochemistry :

The R-enantiomer of tiagabine exhibits 10-fold higher potency than the S-form, highlighting the importance of chirality .

Inferred Data for 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic Acid

| Parameter | Inference |

|---|---|

| logP (lipophilicity) | ~1.5 (calculated via fragment-based methods) |

| GAT1 IC₅₀ | Likely higher (less potent) than tiagabine (IC₅₀ = 67 nM) due to smaller substituent |

| BBB Penetration | Moderate (compared to tiagabine’s high penetration) |

生物活性

1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid, also known by its CAS number 926214-73-5, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C11H17NO2

- Molecular Weight : 197.26 g/mol

- IUPAC Name : 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid

The mechanism of action for 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid involves interaction with specific molecular targets such as enzymes and receptors. Preliminary studies suggest that it may act as a modulator of muscarinic acetylcholine receptors (mAChRs), particularly M1 and M4 subtypes, which are implicated in cognitive function and various neurological disorders .

Pharmacological Effects

Research indicates that this compound exhibits several pharmacological effects:

- Cognitive Enhancement : In preclinical models, it has shown promise in enhancing cognitive functions, potentially through mAChR modulation .

- Antitumor Activity : Some studies have suggested that derivatives of this compound may possess anti-tumor properties, although direct evidence for 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is limited .

- Analgesic Potential : The interaction with mAChRs also suggests a role in pain modulation, making it a candidate for further studies in pain management therapies .

Case Studies and Experimental Data

- Cognitive Function Studies : In animal models, compounds similar to 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid have demonstrated the ability to reverse memory deficits induced by scopolamine. For example, a related compound showed an effective dose (ED50) of approximately 10 mg/kg .

- Antitumor Efficacy : In vitro studies have indicated that related compounds exhibit significant inhibition of tumor cell growth across various cancer models. Although specific data on 1-(Cyclobutylcarbonyl)-3-piperidinecarboxylic acid is scarce, the structural similarities suggest potential for similar activity .

Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。